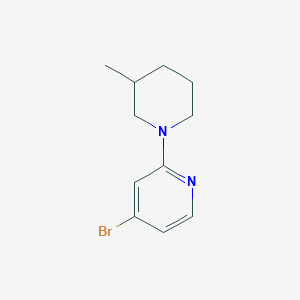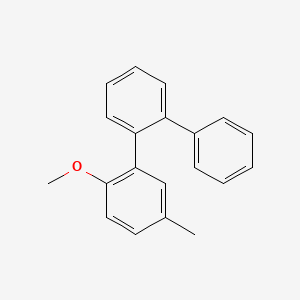
2-(2-Methoxy-5-methylphenyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-methyl-1,1’:2’,1’'-terphenyl is an organic compound with the molecular formula C20H18O2. It is a derivative of terphenyl, which consists of three benzene rings connected in a linear arrangement. The presence of methoxy and methyl groups on the benzene rings imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methyl-1,1’:2’,1’'-terphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of 2-Methoxy-5-methyl-1,1’:2’,1’'-terphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and automated control to ensure consistent product quality and yield. The choice of reagents and conditions is optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-methyl-1,1’:2’,1’'-terphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the benzene rings .
Aplicaciones Científicas De Investigación
2-Methoxy-5-methyl-1,1’:2’,1’'-terphenyl has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-methyl-1,1’:2’,1’'-terphenyl involves its interaction with specific molecular targets. The methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-methylphenol: Shares the methoxy and methyl groups but lacks the extended terphenyl structure.
1,1’2’,1’'-Terphenyl: Lacks the methoxy and methyl substituents, resulting in different chemical properties.
Uniqueness
2-Methoxy-5-methyl-1,1’:2’,1’'-terphenyl is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both methoxy and methyl groups on the terphenyl backbone makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C20H18O |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-methoxy-4-methyl-2-(2-phenylphenyl)benzene |
InChI |
InChI=1S/C20H18O/c1-15-12-13-20(21-2)19(14-15)18-11-7-6-10-17(18)16-8-4-3-5-9-16/h3-14H,1-2H3 |
Clave InChI |
OVLIOTUMJINDSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)C2=CC=CC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


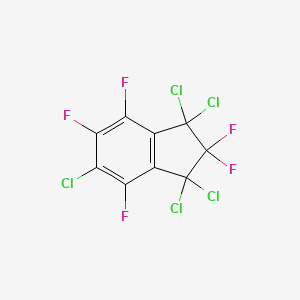

![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131338.png)
![8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B14131354.png)
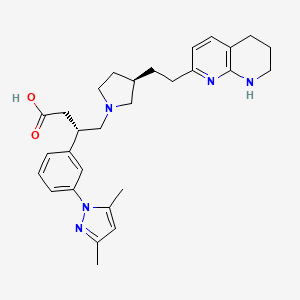

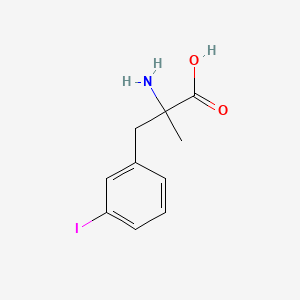
![(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14131375.png)
![[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene](/img/structure/B14131382.png)
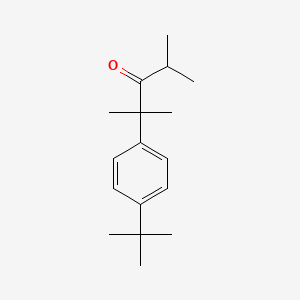
![2-Oxaspiro[5.5]undecane-1,3-dione](/img/structure/B14131399.png)
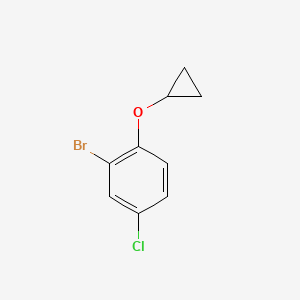
![N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide](/img/structure/B14131406.png)
